REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH2:2][OH:3].NO[C:8]([NH:10][C:11]([NH2:13])=[NH:12])=O.[N+:14]([O-])(O)=O>>[C:1]([OH:5])(=[O:4])[CH2:2][OH:3].[NH2:13][C:11]1[N:10]=[C:8]([CH2:1][OH:5])[NH:14][N:12]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)O
|
Name
|
aminoguanidino-carboxylic acid
|
Quantity
|
1088 g
|
Type
|
reactant
|
Smiles
|
NOC(=O)NC(=N)N
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
C(CO)(=O)O.NC1=NNC(=N1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |